Benzo[b]thiophene-3-methanethiol
Description
Benzo[b]thiophene-3-methanethiol (CAS: 32259-23-7) is a heteroaromatic compound with the molecular formula C₉H₈S₂ and a molar mass of 180.29 g/mol . Its structure consists of a benzo[b]thiophene core fused with a methanethiol (-CH₂SH) group at the 3-position. The thiol (-SH) group confers high reactivity, enabling participation in disulfide bond formation and interactions with metal ions or thiol-specific enzymes. This compound is classified as an irritant to the eyes, respiratory system, and skin, necessitating safety precautions such as protective clothing and eye protection during handling . Its applications span medicinal chemistry, materials science, and organic synthesis, though its primary research value lies in its role as a scaffold for derivatization and functional group exploration.
Properties
IUPAC Name |
1-benzothiophen-3-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKWLJITQMKMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370739 | |
| Record name | Benzo[b]thiophene-3-methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32259-23-7 | |
| Record name | Benzo[b]thiophene-3-methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-3-methanethiol can be synthesized through several methods. One common approach involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by decyanation . Another method includes the reaction of aryne intermediates with alkynyl sulfides, which allows for the formation of diverse multisubstituted benzothiophene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium or platinum in decyanation reactions is common to enhance efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-3-methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to halogenation, nitration, or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, and various substituted benzothiophenes .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Benzo[b]thiophene-3-methanethiol has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of benzo[b]thiophene can inhibit the growth of various pathogens, including Mycobacterium tuberculosis. For instance, compounds with different substitutions at the C-3 position have been tested for their inhibitory activity against virulent strains of M. tuberculosis, demonstrating promising results in structure-activity relationship (SAR) studies .
- Neuroprotective Properties : The compound is also being explored for neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that certain benzo[b]thiophene derivatives may act as inhibitors of human monoamine oxidase (MAO), which is relevant for conditions such as Parkinson's disease. Molecular docking studies suggest favorable interactions between these compounds and MAO-B, enhancing their potential as therapeutic agents .
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Biological Activity
- Inhibition of Enzymes : The compound exhibits significant inhibitory activity against various enzymes. For example, derivatives have shown high selectivity for MAO-B isoforms, which are implicated in the metabolism of neurotransmitters and are targets for treating mood disorders and neurodegenerative diseases .
- Antioxidant Properties : Some studies indicate that benzo[b]thiophene derivatives possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress associated with neurodegenerative conditions .
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Material Science
- Organic Semiconductors : this compound is utilized in developing organic semiconductors due to its unique electronic properties. Its structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MAO-B Inhibition | 5.0 | |
| Derivative A | Antimicrobial (M. tuberculosis) | 2.6 | |
| Derivative B | Antioxidant | Not specified |
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of benzo[b]thiophene derivatives found that certain compounds significantly reduced oxidative stress markers in rat models. These findings suggest potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mechanism of Action
The mechanism by which benzo[b]thiophene-3-methanethiol exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it may act by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Benzo[b]thiophen-3-amine hydrochloride
- Molecular Formula : C₈H₈ClNS
- Key Features : The amine (-NH₂) group enables salt formation and enhances basicity.
- Applications : Used in pharmaceutical intermediates and bioactive molecule synthesis .
Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-
- Molecular Formula : C₁₅H₁₃F₂NS
- Key Features : Difluorophenyl substitution improves lipophilicity and target selectivity.
- Biological Activity: Enhanced activity in kinase inhibition and receptor modulation compared to non-fluorinated analogs .
Carboxylic Acid Derivatives: Benzo[b]thiophen-3-carboxylic Acid
- Molecular Formula : C₉H₆O₂S
- Key Features : The carboxylic acid (-COOH) group introduces acidity and reactivity in conjugation reactions.
- Applications : Utilized in peptide-mimetic drug design and metal-organic frameworks .
Methanol Derivatives: (4-(Benzo[b]thiophen-3-yl)phenyl)methanol
- Molecular Formula : C₁₅H₁₂OS
- Applications : Investigated in organic semiconductors and light-emitting diodes (LEDs) due to its aromatic π-system .
Thiol vs. Other Sulfur-Containing Groups
- Thiol (-SH) : High nucleophilicity and redox activity (e.g., disulfide formation) distinguish Benzo[b]thiophene-3-methanethiol from derivatives with sulfone or sulfide groups.
- Methylthio (-SCH₃) : Less reactive than thiols but improves metabolic stability in drug candidates .
Data Tables
Table 1: Structural and Functional Comparison of Benzo[b]thiophene Derivatives
Biological Activity
Benzo[b]thiophene-3-methanethiol is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound consists of a thiophene ring fused to a benzene ring with a methanethiol group at the 3-position. This unique structure contributes to its reactivity and biological activity. The presence of the thiol group is particularly significant as it can participate in redox reactions and interact with various biological targets.
Antimicrobial Activity
Research indicates that benzo[b]thiophene derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of 3-substituted benzothiophene-1,1-dioxide compounds against Mycobacterium tuberculosis, showcasing a minimum inhibitory concentration (MIC) as low as 2.6 µM for certain derivatives . Although specific data for this compound is limited, its structural similarities suggest potential effectiveness against various pathogens.
Table 1: Antimicrobial Activity of Benzothiophene Derivatives
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3-(benzo[d]thiazol-2-ylthio) | 2.6 | Mycobacterium tuberculosis |
| Oxadiazole derivatives | 3–8 | Various bacteria |
| Imidazoles, thiadiazoles | >100 | Various bacteria |
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. A series of benzo[b]thiophen-3-ols were synthesized and evaluated for their ability to inhibit human monoamine oxidase (hMAO), an enzyme linked to neurodegeneration. The compounds displayed high selectivity for the MAO-B isoform and exhibited antioxidant properties, which are critical in protecting neuronal cells from oxidative stress .
Case Study: hMAO Inhibition
In vitro studies demonstrated that several synthesized benzo[b]thiophen-3-ols significantly reduced the DOPAC/DA ratio in rat cortex synaptosomes, indicating their potential to modulate dopamine metabolism and provide neuroprotection in conditions like Parkinson's disease .
Anti-inflammatory Activity
The anti-inflammatory properties of benzo[b]thiophene derivatives are also noteworthy. Compounds containing this scaffold have shown significant activity in inhibiting inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
The mechanism by which this compound exerts its biological effects is believed to involve several pathways:
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential enzymes.
- Neuroprotective Mechanism : Inhibition of MAO-B, leading to increased levels of neuroprotective neurotransmitters.
- Anti-inflammatory Mechanism : Modulation of inflammatory cytokines and reduction of oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
